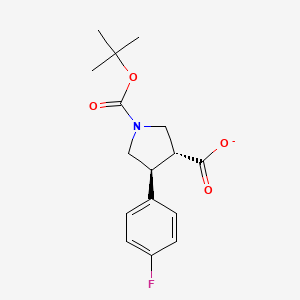
5-(Chloromethyl)-4,5-dihydro-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloromethyl-2h-[1,2,4]triazol-3-ol is a chemical compound with the molecular formula C3H4ClN3O and a molecular weight of 133.54 g/mol . It is a white solid that is soluble in methanol and has a melting point of 199°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including antiemetic drugs like Aprepitant and Fosaprepitant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-2h-[1,2,4]triazol-3-ol typically involves the reaction of 3-amino-1,2,4-triazole with chloromethyl methyl ether in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of 5-Chloromethyl-2h-[1,2,4]triazol-3-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloromethyl-2h-[1,2,4]triazol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines and thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form triazole derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Substitution Reactions: Derivatives such as 5-aminomethyl-2h-[1,2,4]triazol-3-ol and 5-thiomethyl-2h-[1,2,4]triazol-3-ol.
Oxidation Reactions: Various triazole derivatives with different oxidation states.
Aplicaciones Científicas De Investigación
5-Chloromethyl-2h-[1,2,4]triazol-3-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Chloromethyl-2h-[1,2,4]triazol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloromethyl-2H-1,2,4-triazolin-3-one: Another triazole derivative used as an intermediate in pharmaceutical synthesis.
3-Chloromethyl-1,2,4-triazol-5-one: Similar structure but different functional groups, used in organic synthesis.
Uniqueness
5-Chloromethyl-2h-[1,2,4]triazol-3-ol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and form diverse derivatives. Its use as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry .
Propiedades
Fórmula molecular |
C3H4ClN3O |
|---|---|
Peso molecular |
133.54 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H4ClN3O/c4-1-2-5-3(8)7-6-2/h2H,1H2,(H,5,8) |
Clave InChI |
QRNGMDKOPCBMBP-UHFFFAOYSA-N |
SMILES canónico |
C(C1NC(=O)N=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B12359844.png)
![5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B12359852.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)

![Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)
![4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359878.png)


![4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12359891.png)



